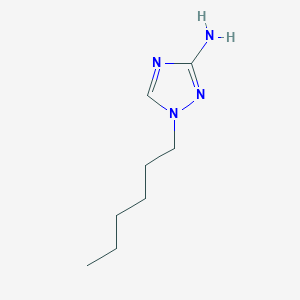
1-Hexyl-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1h-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of 1,2,4-triazoles, which includes three nitrogen atoms in a five-membered ring, allows them to interact with various biological targets, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 1-Hexyl-1h-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of hexylamine with 3-amino-1,2,4-triazole under suitable conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-Hexyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include substituted triazoles, which can have enhanced biological activities .
Scientific Research Applications
1-Hexyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexyl-1h-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors . This binding can inhibit the activity of specific enzymes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-Hexyl-1h-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-Benzyl-1h-1,2,4-triazole: This compound has a benzyl group instead of a hexyl group, which can affect its biological activity and solubility.
1-Ethyl-1h-1,2,4-triazole: The ethyl group in this compound makes it less hydrophobic compared to the hexyl derivative, potentially altering its pharmacokinetic properties.
1-Phenyl-1h-1,2,4-triazole: The presence of a phenyl group can enhance the compound’s ability to interact with aromatic amino acids in proteins, influencing its binding affinity and specificity.
The uniqueness of this compound lies in its hexyl group, which can enhance its lipophilicity and membrane permeability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-hexyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-6-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
CPXQUBIXEAZBII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)



![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)

![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)
![rac-tert-butyl (1R,4R,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13480972.png)




